Cas no 2524-81-4 (3-propylaniline)

3-Propylaniline (CAS 621-30-7) is an aromatic amine derivative characterized by the presence of a propyl substituent at the meta position of the aniline ring. This compound serves as a versatile intermediate in organic synthesis, particularly in the production of dyes, agrochemicals, and pharmaceuticals. Its structure allows for further functionalization, enabling the introduction of additional chemical groups for tailored applications. The propyl chain enhances lipophilicity, which can influence solubility and reactivity in various reaction conditions. 3-Propylaniline is typically handled under controlled conditions due to its potential toxicity and sensitivity to oxidation. Proper storage in inert atmospheres and protection from light are recommended to maintain stability.
3-propylaniline structure
3-propylaniline structure
商品名:3-propylaniline
CAS番号:2524-81-4
MF:C9H13N
メガワット:135.20622
MDL:MFCD00833403
CID:1421782
PubChem ID:6056

3-propylaniline 化学的及び物理的性質

名前と識別子

    • Benzenamine, 3-propyl-
    • 3-propylaniline
    • 3-propylBenzenamine
    • IPWGAPCYYMTTLT-UHFFFAOYSA-N
    • 3-n-Propylaniline
    • AKOS006228670
    • s11405
    • CAA52481
    • SB75439
    • MFCD00833403
    • NS00034303
    • AS-54530
    • 2524-81-4
    • EN300-108606
    • DA-20360
    • SCHEMBL379137
    • DTXSID30274479
    • 3-n-Propyl-aniline
    • CS-W001514
    • (3-propylphenyl)amine
    • MDL: MFCD00833403
    • インチ: InChI=1S/C9H13N/c1-2-4-8-5-3-6-9(10)7-8/h3,5-7H,2,4,10H2,1H3
    • InChIKey: IPWGAPCYYMTTLT-UHFFFAOYSA-N
    • ほほえんだ: CCCC1=CC(=CC=C1)N

計算された属性

  • せいみつぶんしりょう: 135.10489
  • どういたいしつりょう: 135.104799419g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 1
  • 重原子数: 10
  • 回転可能化学結合数: 2
  • 複雑さ: 90.7
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 26Ų
  • 疎水性パラメータ計算基準値(XlogP): 2.4

じっけんとくせい

  • PSA: 26.02

3-propylaniline 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Chemenu
CM118591-250mg
3-Propylaniline
2524-81-4 95%+
250mg
$162 2024-07-28
Chemenu
CM118591-100mg
3-Propylaniline
2524-81-4 95+%
100mg
$298 2021-06-17
Enamine
EN300-108606-5.0g
3-propylaniline
2524-81-4 95%
5g
$1336.0 2023-06-10
eNovation Chemicals LLC
D758500-1g
Benzenamine, 3-propyl-
2524-81-4 95%
1g
$375 2024-06-06
Enamine
EN300-108606-5g
3-propylaniline
2524-81-4 95%
5g
$1336.0 2023-10-27
Aaron
AR01A0TF-250mg
Benzenamine, 3-propyl-
2524-81-4 95%
250mg
$167.00 2025-02-08
A2B Chem LLC
AV46135-100mg
Benzenamine, 3-propyl-
2524-81-4 95%
100mg
$118.00 2024-04-20
Crysdot LLC
CD12091419-1g
3-Propylaniline
2524-81-4 97%
1g
$980 2024-07-24
Crysdot LLC
CD12091419-250mg
3-Propylaniline
2524-81-4 97%
250mg
$392 2024-07-24
Enamine
EN300-108606-0.05g
3-propylaniline
2524-81-4 95%
0.05g
$79.0 2023-10-27

3-propylaniline 関連文献

3-propylanilineに関する追加情報

Professional Introduction to Compound with CAS No. 2524-81-4 and Product Name: 3-propylaniline

The compound with CAS No. 2524-81-4 is identified as 3-propylaniline, a chemical entity that has garnered significant attention in the field of pharmaceutical chemistry and organic synthesis. This introduction aims to provide a comprehensive overview of its chemical properties, potential applications, and recent advancements in research, all while adhering to the highest standards of accuracy and professionalism.

3-propylaniline, chemically known as N-propylbenzenamine, is an aromatic amine derivative characterized by a propyl side chain attached to a benzene ring. The presence of the amine functional group makes it a versatile intermediate in the synthesis of various pharmacologically active compounds. Its molecular structure, consisting of a benzene ring substituted with an amino group and a propyl group, contributes to its reactivity and utility in synthetic chemistry.

The chemical formula for 3-propylaniline is C₈H₁₁N, reflecting its composition of eight carbon atoms, eleven hydrogen atoms, and one nitrogen atom. This structure imparts specific electronic and steric properties that influence its behavior in chemical reactions. The benzene ring provides aromatic stability, while the propyl group introduces a degree of lipophilicity, making it suitable for various biological interactions.

In recent years, 3-propylaniline has been extensively studied for its role in the development of novel therapeutic agents. Its derivatives have shown promise in several pharmacological applications, including antimicrobial, anti-inflammatory, and anticancer therapies. The amine group serves as a key site for functionalization, allowing chemists to modify its properties and tailor it for specific biological targets.

One of the most notable applications of 3-propylaniline is in the synthesis of bioactive molecules that interact with biological receptors. For instance, its derivatives have been explored as potential ligands for serotonin receptors, which play a crucial role in regulating mood and cognitive functions. The propyl group enhances binding affinity by optimizing the spatial orientation relative to the receptor site, making 3-propylaniline a valuable building block in drug design.

Recent research has also highlighted the utility of 3-propylaniline in the development of enzyme inhibitors. By strategically modifying its structure, scientists have been able to create compounds that selectively inhibit specific enzymatic pathways involved in diseases such as diabetes and cardiovascular disorders. The ability to fine-tune the electronic properties of 3-propylaniline through substituent effects allows for the creation of highly potent and selective inhibitors.

The synthesis of 3-propylaniline typically involves classical organic reactions such as nucleophilic substitution and reduction processes. Advanced synthetic methodologies have further refined its production, enabling higher yields and purities essential for pharmaceutical applications. Techniques like catalytic hydrogenation and palladium-catalyzed cross-coupling reactions have been particularly effective in constructing the desired molecular framework efficiently.

From a regulatory perspective, 3-propylaniline is subject to standard chemical safety protocols due to its potential reactivity and toxicity profile. While it is not classified as a hazardous material under typical conditions, proper handling procedures are essential to ensure safe laboratory practices. Researchers working with this compound must adhere to good laboratory practices (GLP) and employ appropriate personal protective equipment (PPE) to mitigate any risks associated with its use.

The pharmaceutical industry continues to explore new derivatives of 3-propylaniline to expand its therapeutic applications. Innovations in computational chemistry and high-throughput screening have accelerated the discovery process by allowing rapid evaluation of structural variations. These advancements have led to the identification of novel analogs with enhanced pharmacokinetic profiles and improved therapeutic efficacy.

In conclusion,3-propylaniline (CAS No. 2524-81-4) represents a significant compound in modern medicinal chemistry. Its unique structural features make it an invaluable intermediate for synthesizing bioactive molecules with diverse therapeutic potential. As research progresses,3-propylaniline continues to play a pivotal role in drug discovery efforts aimed at addressing complex diseases worldwide.

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(CAS:2524-81-4)3-propylaniline
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清らかである:95%+
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